BenchChemオンラインストアへようこそ!

tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

rosuvastatin synthesis industrial crystallization intermediate purification

tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 124655-09-0), also known as T-butyl-(3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate or Rosuvastatin Calcium Intermediate C-2, is a homochiral 1,3-dioxane building block that embeds the fully protected syn-β,δ-dihydroxycarboxylate motif required for HMG-CoA reductase inhibitors. The compound is manufactured at multi-kilogram scale with documented enantiomeric excess ≥96% and diastereomeric excess >98% , and commercial lots are routinely supplied with HPLC purity ≥99.0% and chiral purity ≥99.5% ee.

Molecular Formula C13H24O5
Molecular Weight 260.33 g/mol
CAS No. 124655-09-0
Cat. No. B019821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
CAS124655-09-0
Synonyms2,4-Dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonic Acid 1,1-Dimethylethyl Ester;  2-[(4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid tert-Butyl Ester; 
Molecular FormulaC13H24O5
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C
InChIInChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m1/s1
InChIKeyCFRUAOXMCVQMFP-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 124655-09-0): A Chiral Statin Side-Chain Intermediate for Procurement Evaluation


tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 124655-09-0), also known as T-butyl-(3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate or Rosuvastatin Calcium Intermediate C-2, is a homochiral 1,3-dioxane building block that embeds the fully protected syn-β,δ-dihydroxycarboxylate motif required for HMG-CoA reductase inhibitors . The compound is manufactured at multi-kilogram scale with documented enantiomeric excess ≥96% and diastereomeric excess >98% , and commercial lots are routinely supplied with HPLC purity ≥99.0% and chiral purity ≥99.5% ee [1].

Why Generic Substitution of tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate Fails in Statin Synthesis


In-class compounds cannot simply be interchanged because the (4R,6S) absolute configuration directly controls the (3R,5S) stereochemistry of the final API after deprotection; the corresponding (4S,6R) or (4S,6S) diastereomers produce pharmacologically inactive or antagonist forms . Furthermore, replacing the tert-butyl ester with a methyl or ethyl ester eliminates the crystalline nature of the intermediate—methyl ester analogs are consistently described as non-crystallizable syrups or thick oils, precluding purification by crystallization and forcing reliance on chromatography, which is unacceptable at industrial scale [1]. The isopropylidene acetal also provides orthogonal protection: it withstands the basic conditions of NaBH₄ reduction while being cleaved quantitatively under mild acid, a selectivity that benzylidene or silyl protecting groups cannot match under the same process conditions .

Quantitative Differentiation Evidence for tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate vs. Closest Analogs


Crystalline Solid vs. Non-Crystallizable Syrup: tert-Butyl Ester vs. Methyl Ester Intermediate 21 for Rosuvastatin

The tert-butyl ester of the rosuvastatin key intermediate (intermediate 21, derived from the title compound) is obtained as a crystalline solid amenable to purification by crystallization. In contrast, the corresponding methyl ester is reported in multiple independent patent filings as a 'syrup' or 'thick oil' after chromatography, which retains impurities and is unsuitable for large-scale manufacturing [1]. No crystallization temperature or melting point is reported for the methyl ester because it fails to crystallize under standard conditions.

rosuvastatin synthesis industrial crystallization intermediate purification

Diastereomeric Excess: Beck-Jendralla Route vs. Ruthenium-Catalyzed Transfer Hydrogenation Route

The Beck-Jendralla synthesis of the title compound delivers >98% diastereomeric excess (de) for the syn-β,δ-dihydroxy configuration after NaBH₄ reduction directed by triethylborane . Competing direct hydrogenation approaches have been benchmarked at significantly lower diastereoselectivities: the ruthenium-catalyzed transfer hydrogenation method reported by Carpentier achieves at best 80% de, and microbial reduction of ethyl 6-benzyloxy-3,5-dioxohexanoate by Acinetobacter sp. yields only 63% de [1].

asymmetric synthesis diastereoselective reduction statins

Commercial Chemical and Chiral Purity: C-2 Intermediate vs. Generic Statin Intermediate Specifications

The industrially supplied title compound (Rosuvastatin Intermediate C-2) is specified at ≥99.0% purity by HPLC and ≥99.5% enantiomeric excess, with residual solvents below 0.5% (ICH Q3C compliant) and heavy metals below 10 ppm [1]. By comparison, generic statin side-chain intermediates are routinely traded at 95–98% purity with ee values of 97–98% [2]. The 0.5–1.5 percentage-point purity gap and the tighter ee specification reduce the risk of impurity carryover into the final API, which must meet EP/USP impurity thresholds.

chiral purity HPLC assay quality control

Multi-Kilogram Scalability with Preserved Stereochemistry: Beck Route vs. Biocatalytic Routes

The Beck-Jendralla process has been demonstrated on a multi-kilogram scale with an overall yield of 36% over six synthetic steps, producing the title compound with 96% ee and >98% de without requiring chromatographic purification at any stage . Alternative chemoenzymatic routes, while achieving comparable ee (up to 98.0%), have been validated only at the gram-to-kilogram laboratory scale and have not been demonstrated at commercial manufacturing volumes exceeding 100 kg [1]. The enzymatic transesterification step used in these routes is sensitive to substrate concentration and requires specialized equipment for enzyme recycling.

process scale-up enantioselective synthesis industrial manufacturing

High-Value Application Scenarios for tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate Based on Differentiating Evidence


Industrial-Scale Rosuvastatin Calcium API Manufacturing Requiring Crystallization-Based Purification

The crystalline nature of the tert-butyl ester intermediate (documented melting point 105–115 °C) enables purification by crystallization rather than chromatography, as explicitly validated in the crystalline rosuvastatin intermediate patent [1]. This directly reduces solvent consumption, cycle time, and equipment footprint relative to the methyl ester analog, which remains a non-crystallizable oil and forces silica gel chromatography. Process economics favor the tert-butyl ester for any campaign exceeding pilot scale.

Diastereomerically Sensitive Statin Synthesis Where >98% de Is a Process Requirement

When the downstream API specification requires a diastereomeric ratio exceeding 99:1, the Beck-Jendralla route provides >98% de for the syn-β,δ-dihydroxyhexanoate motif . Alternative ruthenium-catalyzed hydrogenation (<80% de) would necessitate additional diastereomer separation steps, increasing cost and lowering overall yield. The title compound is therefore the preferred intermediate for manufacturers whose quality target product profile (QTPP) cannot tolerate diastereomeric impurities above 0.5%.

Regulatory Filings Requiring Tight Control of Residual Solvents and Elemental Impurities

Commercial lots of the title compound are supplied with residual solvents <0.5% (ICH Q3C) and heavy metals <10 ppm [2]. For ANDA or DMF filings, this specification reduces the analytical burden on the final API manufacturer and lowers the risk of a regulatory deficiency related to impurity carryover. Generic intermediates with looser specifications (≥1.0% residual solvents, >20 ppm heavy metals) may trigger additional justification requirements during dossier review.

Multi-Kilogram Process Validation Where Route Robustness Has Been Demonstrated

The Beck synthesis has been executed at multi-kg scale with fully consolidated mass balance (36% overall yield over 6 steps) without chromatography at any stage . This proven scalability makes the title compound a lower-risk choice for process validation batches compared to chemoenzymatic alternatives that have not been demonstrated beyond gram-to-kilogram laboratory scale. Procurement for late-stage clinical or commercial supply should prioritize this validated route.

Quote Request

Request a Quote for tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.